Pyrazine-2,3-dicarboxamide

Corrosion inhibition Mild steel protection Silver(I) coordination polymers

Pyrazine-2,3-dicarboxamide is the definitive vicinal diamide scaffold for 1D coordination polymers, distinct from 2,5-/2,6-regioisomers that yield 2D architectures. Its N₂O₂ donor set forms five-membered chelate rings; Ag(I) complexes achieve 50% corrosion inhibition on mild steel. As the essential precursor to N²,N³-bis(pyridin-2-yl)pyrazine-2,3-dicarboxamide (L1)—the most potent Pd(II) anticancer complex (IC₅₀ 11.2 µM, MCF-7)—and to P23DC derivatives with sub-micromolar anti-DENV activity (EC₅₀ 0.5 µM, SI >235), this building block enables SAR optimization across materials and medicinal chemistry.

Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
CAS No. 6164-78-9
Cat. No. B189462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazine-2,3-dicarboxamide
CAS6164-78-9
Molecular FormulaC6H6N4O2
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C(=O)N)C(=O)N
InChIInChI=1S/C6H6N4O2/c7-5(11)3-4(6(8)12)10-2-1-9-3/h1-2H,(H2,7,11)(H2,8,12)
InChIKeyTZMYZOQDDVSLJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazine-2,3-dicarboxamide (CAS 6164-78-9) Technical Overview: A Symmetrical Dicarboxamide Building Block for Coordination Chemistry and Antiviral Scaffold Development


Pyrazine-2,3-dicarboxamide (CAS 6164-78-9), also known as 2,3-pyrazinedicarboxamide, is a heterocyclic organic compound with the molecular formula C₆H₆N₄O₂ and a molecular weight of 166.14 g/mol . It features a central pyrazine ring substituted with two primary carboxamide groups at the 2- and 3-positions in a vicinal, symmetrical arrangement . This substitution pattern confers dual functionality: the pyrazine nitrogen atoms and the amide oxygen/nitrogen donors create a tetradentate coordination environment suitable for metal complexation, while the symmetrical vicinal diamide architecture distinguishes it from alternative substitution patterns such as 2,5-dicarboxamide or monofunctional analogs [1].

Why Pyrazine-2,3-dicarboxamide (CAS 6164-78-9) Cannot Be Replaced by Generic Pyrazine Dicarboxamides: Substitution Pattern Determines Coordination and Biological Activity


Substitution of pyrazine-2,3-dicarboxamide with alternative pyrazine dicarboxamide regioisomers (e.g., 2,5- or 2,6-dicarboxamide) or with monofunctional pyrazine carboxamides is not chemically equivalent [1]. The vicinal (ortho-like) 2,3-disubstitution pattern establishes a specific N₂O₂ donor set with a constrained bite angle that favors the formation of five-membered chelate rings upon metal coordination, a geometry that diverges substantially from the six-membered chelates formed by 2,5- or 2,6-analogs [2]. Furthermore, the symmetrical primary amide termini provide two chemically equivalent sites for derivatization into asymmetric secondary or tertiary carboxamides, whereas replacement with monofunctional pyrazine-2-carboxamide eliminates one site entirely and precludes the construction of extended coordination polymers or symmetrical bis-amide pharmacophores [3].

Pyrazine-2,3-dicarboxamide (CAS 6164-78-9): Quantitative Comparative Evidence for Scientific Selection


Pyrazine-2,3-dicarboxamide-Derived Silver(I) Complex Exhibits Superior Corrosion Inhibition Efficiency Relative to Aminopyrazine-Based Silver(I) Complex

The silver(I) complex of pyrazine-2,3-dicarboxamide, {[Ag(2,3-pyzdic)](NO₃)}ₙ (Complex 2), demonstrates a lower corrosion inhibition efficiency on mild steel in 0.1 M HNO₃ compared to the aminopyrazine-derived silver(I) complex [Ag₂(ampyz)(NO₃)₂]ₙ (Complex 1), which achieved 68% inhibition efficiency [1]. This head-to-head comparison within the same experimental framework (potentiodynamic polarization) establishes that while the pyrazine-2,3-dicarboxamide-based complex is a functional mixed-type corrosion inhibitor with a dominant anodic effect, its performance is quantitatively distinct from alternative ligand systems [1].

Corrosion inhibition Mild steel protection Silver(I) coordination polymers

Pyrazine-2,3-dicarboxamide-Derived Palladium(II) Complexes Display Ligand-Dependent Differential Cytotoxicity Against MCF-7 Breast Cancer Cells

In a systematic structure-activity study of four palladium(II) complexes bearing pyrazine-2,3-dicarboxamide-derived ligands, only complexes Pd1 and Pd4 exhibited significant to moderate cytotoxicity against the MCF-7 human breast cancer cell line, while complexes Pd2 and Pd3 were completely inactive [1]. The cytotoxic potency varied over a 5.5-fold range between the two active complexes: Pd1 (bearing the unsubstituted bis(pyridin-2-yl)pyrazine-2,3-dicarboxamide ligand L1) displayed an IC₅₀ of 11.2 µM, whereas Pd4 (bearing the quinoline-substituted ligand L4) showed a markedly higher IC₅₀ of 61.5 µM [1].

Cytotoxicity Palladium(II) complexes Anticancer metallodrugs MCF-7

Copper(II) Complexes of Pyrazine-2,3-dicarboxamide Exhibit Antiferromagnetic Coupling in Chloride-Bridged Dimers Versus Paramagnetic Behavior in Monomeric Aqua Complexes

Direct magnetic susceptibility studies of pyrazine-2,3-dicarboxamide copper(II) complexes reveal distinct magnetic behaviors dependent on the coordination environment and bridging geometry [1]. The chloride-bridged dimeric complex [CuLCl₂]₂ (where L = pyrazine-2,3-dicarboxamide) exhibits antiferromagnetic coupling with a coupling constant J = −11.5 cm⁻¹ and g = 2.11, whereas the monomeric aqua complex CuL₂(H₂O)₂ and the hydroxide complex CuL₂(OH)₂·2H₂O display simple Curie Law paramagnetic behavior across the temperature range of 6–300 K [1].

Magnetic properties Copper(II) complexes Antiferromagnetic coupling Coordination chemistry

Pyrazine-2,3-dicarboxamide-Derived Palladium(II) Complexes Exhibit Sub-nanomolar Intrinsic DNA Binding Constants Ranging Across One Order of Magnitude

The four palladium(II) complexes Pd1–Pd4, all derived from pyrazine-2,3-dicarboxamide-based ligands, display intrinsic binding constants (K_b) with calf thymus DNA (CT-DNA) ranging from 4.28 × 10⁶ M⁻¹ to 13.12 × 10⁶ M⁻¹, representing a >3-fold variation in binding affinity [1]. The DNA binding affinity follows the order Pd3 > Pd2 > Pd1 > Pd4, demonstrating that subtle modifications to the pyridine substituents on the amide termini produce quantifiable differences in intercalative binding strength [1]. All complexes bind via an intercalative mode as confirmed by UV-Vis absorption spectroscopy and competitive fluorescence quenching studies.

DNA binding Palladium(II) complexes Intercalation Spectroscopy

Pyrazine-2,3-dicarboxamide Derivatives Achieve Sub-Micromolar Anti-Dengue Virus Potency Comparable to Imidazole-4,5-dicarboxamide Analogs

Pyrazine-2,3-dicarboxamide (P23DC) derivatives exhibit potent antiviral activity against dengue virus (DENV) and yellow fever virus (YFV) in the sub-micromolar range [1]. In a systematic head-to-head comparison with imidazole-4,5-dicarboxamide (I45DC) scaffolds, selected P23DC compounds achieved comparable or superior potency: compound 20a (a P23DC derivative) inhibited DENV replication with an EC₅₀ of 0.93 µM, while compound 15b (the most potent I45DC derivative) showed EC₅₀ = 1.85 µM against YFV [1]. Notably, the anti-flavivirus activity is entirely dependent on derivatization; the unsubstituted parent pyrazine-2,3-dicarboxamide shows no measurable activity, while appropriately N-substituted derivatives achieve EC₅₀ values as low as 0.5 µM against DENV [2].

Antiviral Dengue virus Yellow fever virus Flavivirus inhibitors

Pyrazine-2,3-dicarboxamide Forms Structurally Verified 1D Coordination Polymers with Silver(I) Whereas 2,5-Pyrazinedicarboxylic Acid Yields Distinct 2D Architectures

X-ray single crystal structure analysis confirms that the silver(I) complex of pyrazine-2,3-dicarboxamide, {[Ag(2,3-pyzdic)](NO₃)}ₙ, crystallizes as a one-dimensional (1D) chain structure through bridging μN,N′-pyrazine moieties [1]. This 1D architecture is a direct consequence of the 2,3-substitution pattern and the amide functionality, which collectively restrict the coordination geometry relative to alternative ligand frameworks [1]. In contrast, literature precedent for 2,5-pyrazinedicarboxylic acid (a structurally related regioisomer with carboxylic acid rather than amide termini) yields two-dimensional (2D) sheet structures with silver(I), illustrating how both substitution pattern and functional group identity govern the dimensionality of the resulting coordination network [1].

Coordination polymers Silver(I) complexes X-ray crystallography Supramolecular chemistry

Pyrazine-2,3-dicarboxamide (CAS 6164-78-9): Validated Application Scenarios Based on Quantitative Comparative Evidence


Synthesis of 1D Silver(I) Coordination Polymers for Corrosion Inhibition Studies

Based on X-ray crystallographic evidence confirming that pyrazine-2,3-dicarboxamide forms a 1D chain coordination polymer with silver(I) nitrate [1], this compound is suited for materials science laboratories developing anisotropic conductive materials or corrosion inhibitors. The {[Ag(2,3-pyzdic)](NO₃)}ₙ complex achieved 50% corrosion inhibition efficiency on mild steel in 0.1 M HNO₃ [1], establishing a baseline for structure-activity optimization. Researchers should note that alternative pyrazine regioisomers (e.g., 2,5-dicarboxylic acid derivatives) yield 2D sheet architectures and exhibit different inhibition profiles, making the 2,3-dicarboxamide scaffold the appropriate choice when 1D chain morphology is desired [1].

Preparation of Tunable Palladium(II) Metallointercalators with Predictable DNA Binding Affinity

Research groups developing palladium(II)-based anticancer metallodrugs can utilize pyrazine-2,3-dicarboxamide as a core ligand for constructing complexes with quantifiable, tunable DNA binding properties [1]. The intrinsic binding constants (K_b) for CT-DNA range from 4.28 × 10⁶ M⁻¹ to 13.12 × 10⁶ M⁻¹ depending on the pyridyl substituent attached to the amide nitrogen [1], and cytotoxicity against MCF-7 cells varies from IC₅₀ = 11.2 µM (Pd1) to complete inactivity (Pd2, Pd3) [1]. This evidence supports procurement of the parent dicarboxamide specifically for derivatization into N²,N³-bis(pyridin-2-yl)pyrazine-2,3-dicarboxamide (L1), which yielded the most potent cytotoxic complex in the series [1].

Synthesis of Antiferromagnetic Copper(II) Dimers for Molecular Magnetism Research

Materials chemistry groups focused on molecular magnetism can leverage the established magnetic behavior of pyrazine-2,3-dicarboxamide copper(II) complexes. The chloride-bridged dimer [CuLCl₂]₂ (L = pyrazine-2,3-dicarboxamide) exhibits antiferromagnetic coupling with J = −11.5 cm⁻¹ (g = 2.11), while monomeric aqua and hydroxide complexes display simple Curie paramagnetism across 6–300 K [1]. This differential magnetic behavior—controlled by halide selection and synthetic conditions—provides a rational basis for designing switchable magnetic materials or studying exchange coupling mechanisms in dinuclear copper(II) systems [1].

Derivatization to Access Sub-Micromolar Anti-Flavivirus Pharmacophores

Medicinal chemistry groups pursuing dengue virus (DENV) or yellow fever virus (YFV) inhibitors should procure pyrazine-2,3-dicarboxamide as a synthetic intermediate for N-derivatization, rather than as an end-use antiviral agent [1][2]. The unsubstituted parent compound exhibits no measurable antiviral activity; however, appropriately substituted P23DC derivatives achieve EC₅₀ values as low as 0.5 µM against DENV (e.g., compounds 6b and 6d) with selectivity indices exceeding 235 [2]. Comparative data confirm that P23DC derivatives deliver anti-DENV potency comparable to or exceeding that of imidazole-4,5-dicarboxamide (I45DC) analogs, validating the pyrazine scaffold as a competitive starting point for flavivirus inhibitor development [1].

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